Dichloro(methyl)octadecylsilane

Übersicht

Beschreibung

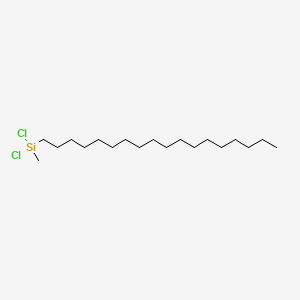

Dichloro(methyl)octadecylsilane is a chemical compound produced by Wacker Chemie AG, Burghausen, Germany . It is also known by other names such as Silane ODM, Methyl-octadecyl-dichlorosilane, and Octadecyl-methyl-dichlorosilane . The empirical formula of this compound is C19H40Cl2Si . It has a molecular weight of 367.51 .

Synthesis Analysis

Dichloro(methyl)octadecylsilane can be used to prepare dipyridylsilane receptors by reacting with pyridinemethanol using triethylamine at room temperature . It can also be used to functionalize a new mesoporous silica material used for Li-ion batteries .

Molecular Structure Analysis

The molecular structure of Dichloro(methyl)octadecylsilane is represented by the SMILES string CCCCCCCCCCCCCCCCCCSi(Cl)Cl . This represents a long chain of carbon atoms attached to a silicon atom, which is further attached to a methyl group and two chlorine atoms .

Physical And Chemical Properties Analysis

Dichloro(methyl)octadecylsilane is a liquid with a refractive index of n20/D 1.457 (lit.) . It has a boiling point of 185 °C/2.5 mmHg (lit.) and a melting point of 25 °C (lit.) . The density of this compound is 0.92 g/mL at 20 °C (lit.) .

Wissenschaftliche Forschungsanwendungen

1. Chromatographic Applications Dichloro(methyl)octadecylsilane and related compounds like octadecylsilane have been utilized in high-pressure liquid chromatography (HPLC) for drug analysis. Twitchett and Moffat (1975) evaluated the performance of octadecylsilane as a stationary phase in HPLC, finding it particularly effective for separating acidic and neutral drugs, though less efficient for basic drugs (Twitchett & Moffat, 1975). Similarly, Tsuda et al. (1978) prepared a chemically bonded octadecylsilane stationary phase for micro-capillary liquid chromatography, achieving successful separation of aromatic compounds (Tsuda et al., 1978).

2. Characterization and Analysis of Surfaces Thompson and Pemberton (1995) used Raman spectroscopy to characterize octadecylsilane layers on Al2O3 surfaces, providing insights into alkyl chain conformation within these layers (Thompson & Pemberton, 1995). In another study, Markovich and Mandler (2001) focused on the preparation and characterization of octadecylsilane monolayers on indium–tin oxide surfaces, discussing the applications of these monolayers in electroanalytical chemistry (Markovich & Mandler, 2001).

3. Interaction with Water Poynor et al. (2005) examined the interaction between water and methyl-terminated octadecylsilane monolayers, observing a water depletion layer, which contributes to understanding hydrophobic surface properties [(Poynor et al., 2005)](https://consensus.app/papers/water-meets-hydrophobic-surface-poynor/67e05901ca3b5c7db874a4a3ab7a7f34/?utm_source=chatgpt).

4. Herbicidal Applications Niemczak et al. (2019) studied the synthesis of herbicidal ionic liquids incorporating dichloroprop anion and alkylpiperidinium cation with varied alkyl lengths, including octadecyl. They found that longer alkyl chains, like octadecyl, had higher herbicidal efficacy against certain weeds (Niemczak et al., 2019).

5. Environmental Impact Studies Cohen and Steinmetz (1986) investigated the washoff of pesticides on octadecylsilanized surfaces, contributing to the understanding of environmental behaviors of pesticides (Cohen & Steinmetz, 1986).

Safety And Hazards

Dichloro(methyl)octadecylsilane is a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation and is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Eigenschaften

IUPAC Name |

dichloro-methyl-octadecylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40Cl2Si/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(2,20)21/h3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWBHBXGYTYXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50965892 | |

| Record name | Dichloro(methyl)octadecylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichloromethyloctadecylsilane | |

CAS RN |

5157-75-5 | |

| Record name | Octadecylmethyldichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5157-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dichloromethyloctadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005157755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stearylmethyldichlorosilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, dichloromethyloctadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloro(methyl)octadecylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloromethyloctadecylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B1582439.png)